EZH2 Inhibitory Potency: 9-Fold Improvement Over Trifluoromethyl Analog
In a head-to-head enzymatic assay using the identical N-((1r,4R)-4-methoxycyclohexyl)amide cap, the racemic derivative derived from the 7‑difluoromethyl amine (racemic CHF2) showed a 9‑fold improvement in EZH2 inhibitory activity over the corresponding 7‑trifluoromethyl congener (racemic CF3) [1]. The measured IC50 values were 38 nM for CHF2 and 340 nM for CF3 [1].
| Evidence Dimension | EZH2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 38 nM (racemic 7-CHF2 derivative) |
| Comparator Or Baseline | 340 nM (racemic 7-CF3 derivative) |
| Quantified Difference | 9-fold increase in potency (lower IC50) |
| Conditions | EZH2 methyltransferase assay, recombinant enzyme, same amide warhead, data from J. Med. Chem. 2018 [1] |
Why This Matters
This 9-fold potency gain dictates the selection of the CHF2 building block over the CF3 variant to achieve sub-100 nM target engagement necessary for progression into efficacy models.
- [1] Shimada, T. et al. J. Med. Chem. 2018, 61, 4229–4244. View Source
